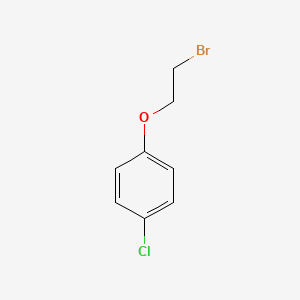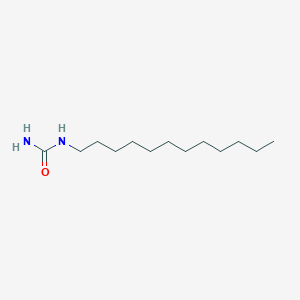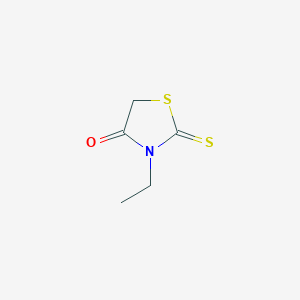
2,2-Dimethylcyclopropyl Cyanide
Descripción general
Descripción
2,2-Dimethylcyclopropyl Cyanide is a chemical compound with the molecular formula C6H9N . It is also known by other names such as 2,2-dimethylcyclopropanecarbonitrile and 1-Cyano-2,2-dimethylcyclopropane .
Molecular Structure Analysis
The molecular structure of 2,2-Dimethylcyclopropyl Cyanide can be represented by the InChI stringInChI=1S/C6H9N/c1-6(2)3-5(6)4-7/h5H,3H2,1-2H3 . The compound has a molecular weight of 95.14 g/mol . Chemical Reactions Analysis
While specific chemical reactions involving 2,2-Dimethylcyclopropyl Cyanide are not detailed in the search results, cyclopropanes are known to be versatile strategic intermediates in various chemical reactions .Physical And Chemical Properties Analysis
2,2-Dimethylcyclopropyl Cyanide is a liquid at 20°C . It has a molecular weight of 95.14 g/mol and a molecular formula of C6H9N . The compound has a topological polar surface area of 23.8 Ų .Aplicaciones Científicas De Investigación
Chemical Properties and Identification
2,2-Dimethylcyclopropanecarbonitrile is a chemical compound with the CAS Number: 5722-11-2 and a molecular weight of 95.14 . It is a liquid at room temperature and has a boiling point of 140.9°C at 760 mmHg .
Biocatalytic Performance
A study has shown that 2,2-dimethylcyclopropanecarbonitrile can be bioconverted to 2,2-dimethylcyclopropanecarboxamide (DMCPCA) in a distilled water system . This process was developed using an isolate identified as Rhodococcus boritolerans, which displayed strong 2,2-dimethylcyclopropanecarbonitrile hydratase activity .
Industrial Microbiology & Biotechnology
In the field of industrial microbiology and biotechnology, 2,2-dimethylcyclopropanecarbonitrile has been used in the cultivation of Rhodococcus boritolerans FW815 . This organism has shown strong hydratase activity towards 2,2-dimethylcyclopropanecarbonitrile .
Pharmaceutical Applications
2,2-dimethylcyclopropanecarbonitrile is a key component in the production of cilastatin , a dehydropeptidase inhibitor used in combination with the antibiotic imipenem to prevent its degradation in the human body .
Enzyme Studies
The hydratase enzyme from Rhodococcus boritolerans FW815 that acts on 2,2-dimethylcyclopropanecarbonitrile has been studied extensively . It has been found to belong to the Fe-type family and is most active at 38-42°C, pH 7.0 .
Propiedades
IUPAC Name |
2,2-dimethylcyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-6(2)3-5(6)4-7/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPCJHBAFHCDRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5722-11-2, 157728-61-5 | |
| Record name | 2,2-Dimethylcyclopropanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5722-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5722-11-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92356 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopropanecarbonitrile, 2,2-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-Dimethylcyclopropyl Cyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,2-dimethylcyclopropanecarbonitrile as a substrate for nitrile hydratase?
A1: 2,2-Dimethylcyclopropanecarbonitrile serves as a valuable substrate for studying the activity and enantioselectivity of nitrile hydratases (NHases). Research has shown that certain bacterial strains, like Rhodococcus boritolerans FW815 [] and Rhodococcus sp. AJ270 [], possess NHases capable of acting upon this compound. Notably, the Rhodococcus sp. AJ270 exhibits a high degree of enantioselectivity, preferentially hydrolyzing the trans-isomers of 3-aryl-2,2-dimethylcyclopropanecarbonitriles into specific enantiomers of 3-aryl-2,2-dimethylcyclopropanecarboxylic acids and amides []. This selectivity makes these biocatalysts valuable tools for synthesizing optically pure compounds, including chrysanthemic acids, which hold significance in various chemical applications.
Q2: How does the structure of the nitrile hydratase from Rhodococcus boritolerans FW815 relate to its function?
A2: The nitrile hydratase from Rhodococcus boritolerans FW815 is a two-subunit enzyme with molecular weights of 24 kDa and 22 kDa for each subunit, respectively []. These subunits assemble to form a functional enzyme with a molecular weight of 40 kDa. This dimeric structure is common for nitrile hydratases and is believed to be essential for their catalytic activity. Further research into the specific amino acid residues within the active site of this NHase and their interactions with 2,2-dimethylcyclopropanecarbonitrile and other substrates would be valuable to elucidate the detailed mechanism of substrate binding and catalysis.
Q3: Beyond 2,2-dimethylcyclopropanecarbonitrile, which other nitriles can be hydrated by the enzyme from Rhodococcus boritolerans FW815?
A3: The nitrile hydratase from Rhodococcus boritolerans FW815 exhibits a relatively broad substrate specificity. In addition to 2,2-dimethylcyclopropanecarbonitrile, it can efficiently hydrate other nitriles such as 2-amino-2,3-dimethylbutyronitrile, 2-(2-oxopyrrolidin-1-yl) butyronitrile, acrylonitrile, and 2-amino-4-methylthio-1-butyronitrile []. This broader substrate range suggests that this enzyme could be a promising biocatalyst for various applications beyond the synthesis of specific cyclopropane derivatives.
Q4: What are the potential industrial applications of the highly enantioselective nitrile hydratase found in Rhodococcus sp. AJ270?
A4: The enantioselective nitrile hydratase from Rhodococcus sp. AJ270 holds significant potential for the industrial production of optically pure chemicals []. Its ability to selectively produce specific enantiomers of 3-aryl-2,2-dimethylcyclopropanecarboxylic acids and amides makes it a valuable tool in chiral synthesis. These chiral compounds are essential building blocks for pharmaceuticals, agrochemicals, and other fine chemicals. By using this biocatalyst, industries could achieve more sustainable and cost-effective production processes for these important molecules.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]-](/img/structure/B1362633.png)












